molecular formula C8H6FNO4 B1342027 2-(2-Fluoro-6-nitrophenyl)acetic Acid CAS No. 136916-19-3

2-(2-Fluoro-6-nitrophenyl)acetic Acid

Cat. No. B1342027
M. Wt: 199.14 g/mol
InChI Key: SCRZNBSLSBQAIE-UHFFFAOYSA-N
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Description

2-(2-Fluoro-6-nitrophenyl)acetic acid is a chemical compound that is part of the broader class of fluorinated aromatic compounds with potential applications in various fields, including pharmaceuticals and materials science. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and methodologies can offer insights into its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves multi-step reactions, starting from simple aromatic compounds and introducing various functional groups through processes such as amidation, etherification, and hydrolysis. For instance, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid involved a sequence of reactions starting from p-methylaniline and chloroacetic chloride, resulting in an improved method that is simpler and more economical with an overall yield of 66% . This suggests that a similar approach could be adapted for the synthesis of 2-(2-Fluoro-6-nitrophenyl)acetic acid, with careful consideration of the reagents and reaction conditions to introduce the nitro group and acetic acid moiety.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the structure of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was determined using single-crystal X-ray diffraction, and its spectral features were analyzed using FT-IR and NMR spectroscopy . These techniques could similarly be applied to determine the molecular structure of 2-(2-Fluoro-6-nitrophenyl)acetic acid, providing insights into its geometry, electronic distribution, and potential reactivity.

Chemical Reactions Analysis

The reactivity of fluorinated aromatic compounds can be explored through various molecular descriptors and reactivity surfaces. Theoretical calculations, such as those performed for the α-aminonitrile compound in paper , can predict the reactivity of the molecule. For 2-(2-Fluoro-6-nitrophenyl)acetic acid, similar computational studies could elucidate its reactivity patterns, which are crucial for understanding its behavior in chemical reactions and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine and other substituents. For instance, the fluorogenic reagent developed for the analysis of primary amines demonstrates good stability in both acidic and basic solutions, which is a desirable property for further manipulation and structural analysis . The bifunctional fluorescent quenching detection of TNP and acetate ions by a synthesized fluorinated compound highlights the sensitivity and specificity that can be achieved through careful design . These examples indicate that 2-(2-Fluoro-6-nitrophenyl)acetic acid may also exhibit unique physical and chemical properties that could be leveraged in analytical and detection applications.

Scientific Research Applications

  • Chemical Synthesis

    • “2-(2-Fluoro-6-nitrophenyl)acetic Acid” is a chemical compound with the CAS Number: 136916-19-3 . It has a molecular weight of 199.14 .
    • This compound is used in various chemical synthesis processes .
  • Synthesis of Biologically Active Compounds

    • This compound is used in the synthesis of biologically active compounds such as nitric releasing agents . The specific methods of synthesis and the outcomes are not mentioned in the source .
  • Peptide and Protein Synthesis

    • It has been used in the synthesis of peptides and proteins . The specific peptides, proteins, and the methods of synthesis are not mentioned in the source .
  • Polymer Synthesis

    • This compound has also been used in the synthesis of polymers . The specific polymers and the methods of synthesis are not mentioned in the source .
  • Double Decarboxylative Coupling Reactions

    • Carboxylic acids, like “2-(2-Fluoro-6-nitrophenyl)acetic Acid”, are used in double decarboxylative coupling reactions . This synthetic strategy utilizes carboxylic acids as easily accessible, non-toxic, and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product . It’s an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .

properties

IUPAC Name

2-(2-fluoro-6-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c9-6-2-1-3-7(10(13)14)5(6)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRZNBSLSBQAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-6-nitrophenyl)acetic Acid

Synthesis routes and methods I

Procedure details

2-(6-Fluoro-2-nitro-phenyl)-malonic acid dimethyl ester (12 g, 44 mmol) in a 6N aqueous solution of hydrochloric acid (200 mL) was heated at reflux for 4 hours. The mixture was cooled, diluted with 250 mL of water and extracted with diethyl ether. The ethereal layer was dried over anhydrous magnesium sulfate, and concentrated in vacuo. Crystallization from 5% ethyl acetate/hexane gave 7.6 g of (6-fluoro-2-nitro-phenyl)-acetic acid (54%). MS (ESI) m/z 200 ([M+H]+).
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-(2-Fluoro-6-nitro-phenyl)-malonic acid dimethyl ester (6.5 g, 23.98 mmol) was refluxed in 200 mL 6N hydrochloric acid for 24 hours. The solid was collected by suction filtration, and dried to give 3.3 g, 54% yield of the title compound.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Fensome, WR Adams, AL Adams… - Journal of medicinal …, 2008 - ACS Publications
We have continued to explore the 3,3-dialkyl-5-aryloxindole series of progesterone receptor (PR) modulators looking for new agents to be used in female healthcare: contraception, …
Number of citations: 209 0-pubs-acs-org.brum.beds.ac.uk

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